molecular formula C7H7N3 B1499587 5-ethynyl-N-methylpyrimidin-2-amine

5-ethynyl-N-methylpyrimidin-2-amine

Cat. No.: B1499587
M. Wt: 133.15 g/mol
InChI Key: RPTLXNHKXKCNQT-UHFFFAOYSA-N
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Description

5-Ethynyl-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring an ethynyl (–C≡CH) group at the 5-position and an N-methylamine (–NHCH₃) substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions, while the N-methylamine substituent modulates electronic and steric properties, influencing solubility and biological interactions .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-ethynyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C7H7N3/c1-3-6-4-9-7(8-2)10-5-6/h1,4-5H,2H3,(H,8,9,10)

InChI Key

RPTLXNHKXKCNQT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Ethynyl vs. Azidomethyl Groups

  • 5-(Azidomethyl)-2-methylpyrimidin-4-amine (): The azidomethyl (–CH₂N₃) group at position 5 enables cycloaddition reactions (e.g., Huisgen click chemistry). However, azides are thermally unstable compared to ethynyl groups, posing synthesis and storage challenges. The N-methylamine at position 2 in 5-ethynyl-N-methylpyrimidin-2-amine may enhance stability by reducing nucleophilicity at the amine site .

b. Ethynyl vs. Methoxyphenyl Groups

  • 5-(4-Methoxyphenyl)pyrimidin-2-amine (): The methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (–OCH₃) substituent. This contrasts with the linear, electron-withdrawing ethynyl group, which reduces steric hindrance and facilitates planar molecular conformations. The ethynyl group’s π-electron system also enables conjugation with the pyrimidine ring, altering UV-Vis absorption properties .

c. Ethynyl vs. Halogenated Substituents

  • 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (): Chlorine at position 4 increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, the ethynyl group in this compound supports Sonogashira couplings, enabling modular derivatization. The N-ethyl group in the chloro analogue may reduce solubility compared to N-methyl .

Crystallographic and Hydrogen-Bonding Patterns

  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): X-ray studies reveal intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming dimeric R₂²(14) motifs.

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